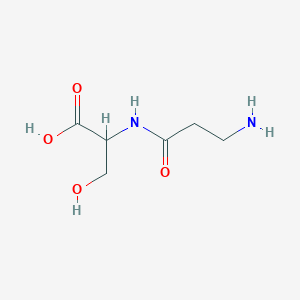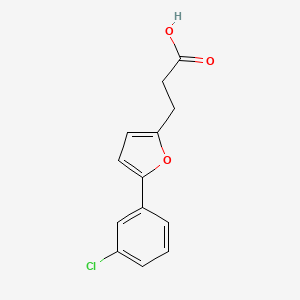
(4-Chlorobenzyl)triphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorobenzyl)triphenylsilane is an organosilicon compound with the molecular formula C25H21ClSi It is characterized by the presence of a chlorobenzyl group attached to a triphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobenzyl)triphenylsilane typically involves the reaction of triphenylsilane with 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (4-Chlorobenzyl)triphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different functionalized silanes .
Scientific Research Applications
(4-Chlorobenzyl)triphenylsilane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the study of biological systems where silicon-containing compounds are of interest.
Medicine: Research into silicon-based drugs and their potential therapeutic effects often involves compounds like this compound.
Industry: It finds applications in the development of advanced materials, such as silicon-based polymers and coatings
Mechanism of Action
The mechanism of action of (4-Chlorobenzyl)triphenylsilane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The silicon atom in the triphenylsilane moiety can participate in the formation of stable silicon-carbon bonds, which are crucial in many synthetic processes. Additionally, the chlorobenzyl group can undergo substitution reactions, leading to the formation of diverse products .
Comparison with Similar Compounds
- (2-Chlorobenzyl)triphenylsilane
- (4-Fluorobenzyl)triphenylsilane
- (4-Bromomethyl)phenyltriphenylsilane
Comparison: (4-Chlorobenzyl)triphenylsilane is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and properties. Compared to its analogs, such as (2-Chlorobenzyl)triphenylsilane and (4-Fluorobenzyl)triphenylsilane, the position and nature of the substituent on the benzyl group significantly influence the compound’s reactivity and applications. For instance, the chlorine atom in the para position can enhance the compound’s ability to participate in nucleophilic substitution reactions .
Properties
Molecular Formula |
C25H21ClSi |
|---|---|
Molecular Weight |
385.0 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl-triphenylsilane |
InChI |
InChI=1S/C25H21ClSi/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2 |
InChI Key |
PYZBTMCRYLRNFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



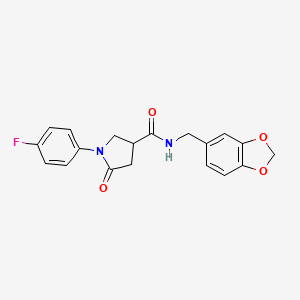

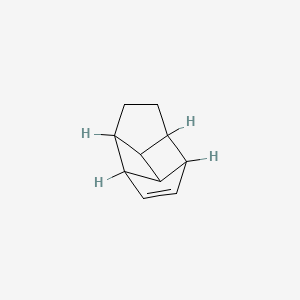


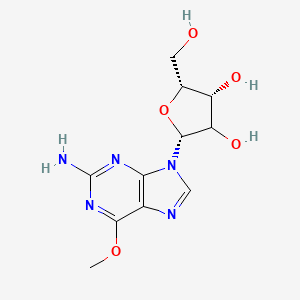

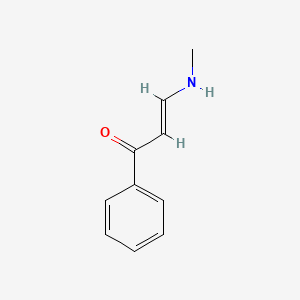
![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)
![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
